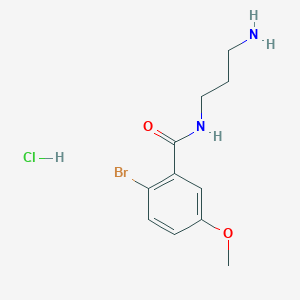

N-(3-aminopropyl)-2-bromo-5-methoxybenzamide hydrochloride

Description

N-(3-aminopropyl)-2-bromo-5-methoxybenzamide hydrochloride is a brominated benzamide derivative featuring a 3-aminopropyl substituent and a methoxy group at the 5-position of the benzene ring. The hydrochloride salt enhances its solubility in polar solvents, which is critical for pharmacological applications. Its synthesis likely involves amide coupling strategies, as exemplified in related bromobenzamide derivatives .

Properties

IUPAC Name |

N-(3-aminopropyl)-2-bromo-5-methoxybenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2.ClH/c1-16-8-3-4-10(12)9(7-8)11(15)14-6-2-5-13;/h3-4,7H,2,5-6,13H2,1H3,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUXECUIVVWXTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-2-bromo-5-methoxybenzamide hydrochloride typically involves the following steps:

Bromination: The starting material, 2-methoxybenzoic acid, is brominated using bromine in the presence of a catalyst to introduce the bromine atom at the 5-position.

Amidation: The brominated intermediate is then reacted with 3-aminopropylamine to form the corresponding amide.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-2-bromo-5-methoxybenzamide hydrochloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.

Coupling Reactions: The aminopropyl group can participate in coupling reactions with other functional groups to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution Products: Depending on the nucleophile used, products may include azides, thiols, or other substituted derivatives.

Oxidation Products: Oxidized derivatives with modified functional groups.

Reduction Products: Reduced forms with altered oxidation states.

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities, including:

- Antiparasitic Activity : Research indicates that derivatives of benzamide, similar to N-(3-Aminopropyl)-2-bromo-5-methoxybenzamide hydrochloride, exhibit potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). In vitro assays have shown significant efficacy, with some compounds leading to a reduction in parasitemia in murine models .

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. For instance, it has been shown to decrease viability in breast cancer cells (MCF-7) through mechanisms involving cell cycle arrest and apoptosis induction.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) indicating its potential as a therapeutic agent against resistant strains.

Applications in Medicinal Chemistry

This compound serves as a valuable scaffold in medicinal chemistry for the development of new therapeutic agents. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets.

Table 1: Summary of Biological Activities

Case Study 1: Antiparasitic Activity Assessment

In a study assessing the antiparasitic properties of benzamide derivatives, this compound was evaluated alongside other analogs. The compound exhibited significant activity against Trypanosoma brucei, with an EC50 value indicating effective concentration levels for therapeutic use.

Case Study 2: Anticancer Activity Investigation

A detailed investigation into the anticancer effects revealed that treatment with this compound led to a marked decrease in cell viability in MCF-7 cells. Flow cytometry analysis confirmed an increase in early apoptotic cells post-treatment, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-2-bromo-5-methoxybenzamide hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminopropyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the bromine and methoxy groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Research Implications and Gaps

- Biological Data : Direct pharmacological studies on the target compound are absent in the evidence. Comparative assays (e.g., TRPM8 inhibition, cytotoxicity) against AMTB and fluorinated analogs are needed.

- Synthetic Optimization : Modifying the amine substituent (e.g., cyclization or branching) could further refine bioavailability, as seen in cyclohexylamine derivatives .

Biological Activity

N-(3-aminopropyl)-2-bromo-5-methoxybenzamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a bromo group and a methoxy group on a benzamide backbone, with an aminopropyl substituent. These structural components are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The aminopropyl group can engage in hydrogen bonding and electrostatic interactions, while the bromine and methoxy groups influence binding affinity and specificity.

Antiproliferative Activity

Research indicates that compounds similar to N-(3-aminopropyl)-2-bromo-5-methoxybenzamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values ranging from 1.2 μM to 5.3 μM against the MCF-7 breast cancer cell line .

Antioxidative Activity

The compound's structure may also confer antioxidative properties. Studies have demonstrated that related benzamide derivatives possess strong antioxidative activity, which can protect cells from oxidative stress .

Antibacterial Activity

Some related compounds have demonstrated antibacterial properties against Gram-positive bacteria, indicating potential applications in treating bacterial infections. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 8 μM against Enterococcus faecalis .

Case Studies and Research Findings

- Antiproliferative Studies : In a study focusing on methoxy-substituted benzimidazole carboxamides, compounds with similar structural motifs exhibited selective activity against cancer cell lines, suggesting that modifications in the structure can enhance biological activity .

- Medicinal Chemistry Applications : The compound has been utilized as a building block for synthesizing other therapeutic agents. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential in drug design.

- In Vivo Studies : Preliminary in vivo studies on related benzamide compounds have shown promising results in animal models for treating diseases like trypanosomiasis, demonstrating their potential as therapeutic agents .

Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for N-(3-aminopropyl)-2-bromo-5-methoxybenzamide hydrochloride to maximize yield and purity?

Methodological Answer:

Synthesis typically involves multi-step reactions, starting with bromination and methoxy substitution on the benzamide core, followed by coupling with 3-aminopropylamine. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 60°C) to achieve regioselective bromination at the 2-position .

- Amide Coupling : Activate the carboxylic acid (if starting from precursors) using carbodiimide reagents (e.g., EDC/HOBt) for coupling with 3-aminopropylamine. Monitor pH to avoid side reactions .

- Purification : Employ column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) and recrystallization from ethanol to isolate the hydrochloride salt. Purity (>95%) should be confirmed via HPLC .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- NMR : Use ¹H and ¹³C NMR to verify the aminopropyl chain (δ ~2.6–3.1 ppm for -CH₂-NH-), bromo substituent (absence of aromatic protons adjacent to Br), and methoxy group (singlet at δ ~3.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₁₁H₁₅BrN₂O₂·HCl) .

- IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

Basic: What methodologies are effective in studying solubility and stability across solvents?

Methodological Answer:

- Solubility Screening : Test in polar (water, DMSO), semi-polar (ethanol), and non-polar solvents (hexane) using UV-Vis spectroscopy to quantify solubility limits. The hydrochloride salt likely exhibits higher aqueous solubility than the free base .

- Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the amide bond, requiring pH-neutral storage .

Advanced: How does the aminopropyl group influence interactions with biological targets (e.g., ion channels)?

Methodological Answer:

The aminopropyl moiety enhances binding to negatively charged residues in targets like TRPM channels. For example:

- TRPM8 Inhibition : Analogous compounds (e.g., AMTB in ) show that the protonated amine forms hydrogen bonds with Asp/Glu residues. Use electrophysiology (patch-clamp) to assess inhibition efficacy .

- Molecular Dynamics Simulations : Model the compound’s interaction with receptor pockets (e.g., using AutoDock Vina) to predict binding modes and affinity .

Advanced: What kinetic models apply to its interaction with metal ions in environmental studies?

Methodological Answer:

- Sorption Kinetics : For metal recovery (e.g., Ag⁺), apply pseudo-first-order models (as in : ln(qₑ−qₜ) = ln qₑ − k₁t) to fit time-dependent sorption data.

- Isotherm Studies : Use Langmuir/Freundlich models to determine maximum sorption capacity (qₘₐₓ). The bromo and methoxy groups may enhance π-metal interactions .

Advanced: How can computational tools predict its binding affinity with receptors?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or GROMACS to dock the compound into crystal structures (e.g., TRPM8 PDB: 6NR7). Focus on electrostatic complementarity between the aminopropyl group and binding sites .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity data from analogs to predict IC₅₀ values .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Methodological Answer:

- Process Control : Standardize reaction parameters (e.g., stoichiometry, temperature) using automated reactors. For example, maintain ≤5°C during bromination to prevent di-substitution .

- Quality Control : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation. Statistical tools (e.g., ANOVA) can identify critical variables affecting yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.